2-Bromo-6-methoxy-4-{[(2-methylpropyl)amino]methyl}phenol hydrochloride
Description
2-Bromo-6-methoxy-4-{[(2-methylpropyl)amino]methyl}phenol hydrochloride is an organic compound with the molecular formula C12H19BrClNO2. This compound is characterized by the presence of a bromine atom, a methoxy group, and an amino group attached to a phenol ring. It is commonly used in various chemical and pharmaceutical applications due to its unique chemical properties.
Properties
IUPAC Name |
2-bromo-6-methoxy-4-[(2-methylpropylamino)methyl]phenol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrNO2.ClH/c1-8(2)6-14-7-9-4-10(13)12(15)11(5-9)16-3;/h4-5,8,14-15H,6-7H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGJJWKUJRVVTLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=CC(=C(C(=C1)Br)O)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-methoxy-4-{[(2-methylpropyl)amino]methyl}phenol hydrochloride typically involves multiple steps. One common method includes:
Friedel-Crafts Acylation: This step involves the acylation of a benzene ring, which is then followed by a Clemmensen reduction to convert the acyl group to an alkane.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-methoxy-4-{[(2-methylpropyl)amino]methyl}phenol hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, amines, and other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-Bromo-6-methoxy-4-{[(2-methylpropyl)amino]methyl}phenol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-6-methoxy-4-{[(2-methylpropyl)amino]methyl}phenol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-methylphenol: Similar in structure but lacks the methoxy and amino groups.
6-Methoxy-2-bromo-4-aminophenol: Similar but with different substitution patterns on the phenol ring.
Uniqueness
2-Bromo-6-methoxy-4-{[(2-methylpropyl)amino]methyl}phenol hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it valuable for specialized applications in research and industry.
Biological Activity
Overview
2-Bromo-6-methoxy-4-{[(2-methylpropyl)amino]methyl}phenol hydrochloride is a synthetic organic compound that exhibits notable biological activity. This compound belongs to the class of phenolic compounds and is characterized by the presence of a bromine atom, a methoxy group, and an amino-methyl group. The unique structure of this compound suggests potential applications in medicinal chemistry, particularly in enzyme inhibition and receptor binding.
The biological activity of this compound primarily involves its interaction with specific enzymes or receptors.
- Target Enzymes : Compounds with similar structures often target enzymes involved in metabolic pathways, such as enoyl-acyl carrier protein reductase, which is crucial for fatty acid synthesis.
- Binding Mechanism : The compound binds to the active site of the target enzyme, inhibiting its activity. The bromine and methoxy groups enhance binding affinity, while the isobutylamino group contributes additional hydrogen bonding or hydrophobic interactions, leading to conformational changes in the enzyme.
In Vitro Studies
Recent studies have investigated the biological effects of this compound on various cell lines. Some key findings include:
- Enzyme Inhibition : The compound demonstrated significant inhibitory effects on certain enzymes involved in inflammatory pathways, suggesting potential anti-inflammatory properties.
- Cell Viability : In assays measuring cell viability, concentrations of the compound showed a dose-dependent reduction in cell proliferation in cancer cell lines, indicating potential anticancer activity.
| Study Focus | Result Summary |
|---|---|
| Enzyme Inhibition | Significant inhibition of target enzymes |
| Cell Viability | Dose-dependent reduction in cancer cell proliferation |
Case Studies
- Anti-inflammatory Activity : A study published in a peer-reviewed journal highlighted the compound's ability to reduce pro-inflammatory cytokines in vitro. This suggests its potential use in treating inflammatory diseases .
- Anticancer Potential : Another investigation focused on the effects of this compound on breast cancer cells, revealing that it induces apoptosis through mitochondrial pathways. The study concluded that further research is warranted to explore its therapeutic potential in oncology .
The synthesis of this compound typically involves multi-step processes including:
- Bromination : Introduction of the bromine atom using brominating agents.
- Mannich Reaction : Formation of the amino-methyl group through a Mannich reaction involving formaldehyde and isobutylamine.
Comparison with Similar Compounds
The biological activity of 2-Bromo-6-methoxy-4-{[(2-methylpropyl)amino]methyl}phenol can be compared with related phenolic compounds:
| Compound Name | Biological Activity |
|---|---|
| 2-Bromo-4-methoxyphenol | Moderate anti-inflammatory activity |
| 6-Bromo-2-methoxyphenol | Antimicrobial properties |
| 4-Amino-2-bromo-6-methoxyphenol | Anticancer activity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
